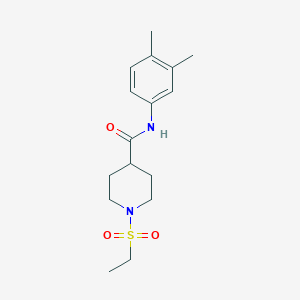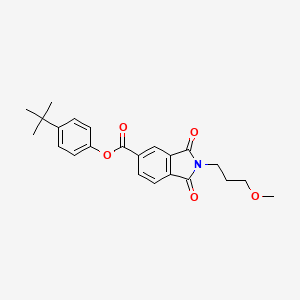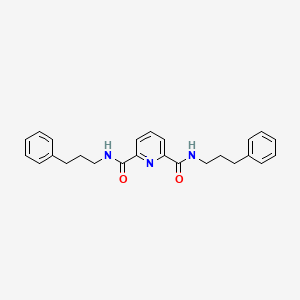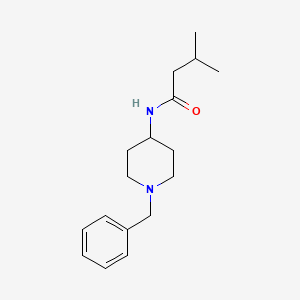![molecular formula C16H15FN2O3 B4576486 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide](/img/structure/B4576486.png)
3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide
Descripción general
Descripción
3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide is a useful research compound. Its molecular formula is C16H15FN2O3 and its molecular weight is 302.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.10667051 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiotracer Development for Neurological Studies
Benzamide derivatives have been explored for their potential in neuroimaging, specifically in the development of radiotracers for positron emission tomography (PET) imaging. These compounds target specific receptors in the brain, aiding in the diagnosis and study of neurological disorders. For example, a study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), which is of clinical interest due to its role in multiple sclerosis and other conditions. This research supports the safety of using such compounds for evaluating inflammation in human clinical populations, with potential applications in the study of various neurological diseases (Brier et al., 2022).
Oncology: Histone Deacetylase Inhibitors
In oncology, benzamide derivatives are being studied for their role as histone deacetylase inhibitors, which can influence gene expression by modifying chromatin structure, thus affecting cancer cell growth. A phase I and pharmacokinetic study of MS-275, a histone deacetylase inhibitor, revealed that it is well tolerated in doses up to 6 mg/m^2 every other week or 4 mg/m^2 weekly for 3 weeks, showing biological relevance in plasma concentrations and antitumor activity. This suggests a potential application in treating refractory solid tumors and lymphomas, highlighting the diverse therapeutic potential of benzamide derivatives in cancer research (Gore et al., 2008).
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme c-Met kinase. This interaction involves the binding of the compound to the active site of the enzyme, leading to inhibition of its kinase activity . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways . These interactions are crucial for modulating cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. This is primarily achieved through the inhibition of c-Met kinase, which plays a pivotal role in cell growth and survival . Furthermore, this compound affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the inhibition of the Ras/MAPK pathway results in reduced cell proliferation, while the modulation of the PI3K/Akt pathway influences cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. The compound binds to the active site of c-Met kinase, leading to the inhibition of its kinase activity . This binding interaction is facilitated by the fluorophenoxy and propanoyl groups, which enhance the affinity of the compound for the enzyme. In addition to enzyme inhibition, this compound also modulates gene expression by affecting transcription factors and other regulatory proteins. This results in changes in the expression of genes involved in cell proliferation, survival, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s mechanism of action and its interactions with cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve significant inhibition of tumor growth .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound also influence metabolic flux and the levels of certain metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cells, this compound binds to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling pathways . Additionally, this compound is targeted to specific subcellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
Propiedades
IUPAC Name |
3-[2-(4-fluorophenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(22-14-7-5-12(17)6-8-14)16(21)19-13-4-2-3-11(9-13)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPOBJNUBJQANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4576408.png)
![5-bromo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B4576413.png)
![2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4576421.png)
![ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B4576424.png)


![3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4576442.png)
![ETHYL 2-{CYCLOPROPYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4576446.png)
![1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-METHYLPIPERIDINE](/img/structure/B4576452.png)
![4-[3-(3,5-dimethylphenoxy)propoxy]benzaldehyde](/img/structure/B4576456.png)
![2-methyl-N-[4-(2-thienylcarbonyl)phenyl]-3-furamide](/img/structure/B4576468.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B4576500.png)
